molecular formula C11H9F6NO2 B2394819 N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide CAS No. 329942-69-0

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2394819
CAS No.: 329942-69-0
M. Wt: 301.188
InChI Key: WELUYJDNVYZAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide is a compound characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to a benzamide core. This compound is notable for its trifluoromethyl groups, which are known to enhance the chemical and biological properties of molecules, making them valuable in various applications, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups attached to the benzamide core .

Scientific Research Applications

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of methoxy, methyl, and trifluoromethyl groups, which confer distinct chemical stability, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c1-18(20-2)9(19)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELUYJDNVYZAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.